Pumafentrine

Description

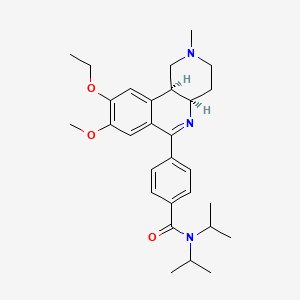

Structure

3D Structure

Properties

CAS No. |

207993-12-2 |

|---|---|

Molecular Formula |

C29H39N3O3 |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

4-[(4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C29H39N3O3/c1-8-35-27-15-22-23(16-26(27)34-7)28(30-25-13-14-31(6)17-24(22)25)20-9-11-21(12-10-20)29(33)32(18(2)3)19(4)5/h9-12,15-16,18-19,24-25H,8,13-14,17H2,1-7H3/t24-,25-/m1/s1 |

InChI Key |

CVDXFPBVOIERBH-JWQCQUIFSA-N |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)[C@H]3CN(CC[C@H]3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |

Appearance |

Solid powder |

Other CAS No. |

207993-12-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-((4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydro-benzo(c)1, 6naphthyridin-6-yl)-N,N-diisopropyl-benzamide hydrochloride pumafentrine pumafentrine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Pumafentrine: A Technical Whitepaper on its Dual PDE3 and PDE4 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumafentrine is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides a comprehensive technical overview of this compound's inhibitory activity against PDE3 and PDE4. It includes a summary of its quantitative inhibitory data, detailed hypothetical experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows. Although development was discontinued due to a short duration of action, the data on this compound's dual inhibition mechanism remains of interest for the development of future therapies targeting inflammatory and respiratory diseases.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against both PDE3 and PDE4, with a higher potency for PDE4. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Source of Enzyme | IC50 Value (nM) |

| Phosphodiesterase 3 (PDE3) | Cytosol of human platelets | 28[1] |

| Phosphodiesterase 4 (PDE4) | Cytosol of human neutrophils | 7[1] |

Mechanism of Action: Dual Inhibition of PDE3 and PDE4

Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3 and PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP levels activates downstream signaling pathways, resulting in a range of physiological effects.

-

PDE3 Inhibition: Primarily located in airway smooth muscle, platelets, and cardiovascular tissues. Inhibition of PDE3 leads to an increase in cAMP, causing smooth muscle relaxation and bronchodilation.

-

PDE4 Inhibition: Predominantly found in inflammatory and immune cells. Inhibition of PDE4 elevates cAMP levels, which in turn suppresses the release of pro-inflammatory mediators.

The dual inhibition by this compound is intended to provide both bronchodilator and anti-inflammatory effects, a combination that is theoretically beneficial for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Experimental Protocols

While the precise, proprietary protocols for the determination of this compound's IC50 values are not publicly available, the following represents a detailed, standard methodology for phosphodiesterase inhibition assays using cytosolic extracts from human neutrophils and platelets, consistent with the reported sources of the enzymes.

Preparation of Cytosolic Extracts

-

Human Neutrophils (for PDE4):

-

Whole blood is collected from healthy human donors into collection tubes containing an anticoagulant (e.g., heparin).

-

Neutrophils are isolated using density gradient centrifugation (e.g., using Ficoll-Paque).

-

The isolated neutrophils are washed with a suitable buffer (e.g., phosphate-buffered saline) and then resuspended in a hypotonic lysis buffer containing protease inhibitors.

-

The cell suspension is homogenized and then centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes.

-

The resulting supernatant, which is the cytosolic fraction containing PDE4, is collected and stored at -80°C.

-

-

Human Platelets (for PDE3):

-

Platelet-rich plasma is obtained from whole blood by low-speed centrifugation.

-

Platelets are pelleted from the plasma by a higher-speed centrifugation step.

-

The platelet pellet is washed and then resuspended in a lysis buffer.

-

The suspension is sonicated or subjected to freeze-thaw cycles to disrupt the cells.

-

The lysate is centrifuged at high speed to obtain the cytosolic fraction containing PDE3, which is then stored at -80°C.

-

Phosphodiesterase Inhibition Assay (Radiolabeled cAMP Assay)

This assay measures the conversion of radiolabeled cAMP to AMP by the PDE enzymes.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., Tris-HCl), MgCl2, and a known concentration of [3H]-cAMP (radiolabeled cyclic AMP).

-

Incubation: The cytosolic extract (containing either PDE3 or PDE4) is added to the reaction mixture. To determine the inhibitory effect, varying concentrations of this compound (or a vehicle control) are also added. The reaction is incubated at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: The reaction is stopped by boiling the mixture or by adding a stop solution (e.g., a solution containing unlabeled cAMP and AMP).

-

Separation of Products: The radiolabeled product, [3H]-AMP, is separated from the unreacted substrate, [3H]-cAMP. This is commonly achieved using anion-exchange chromatography or by snake venom nucleotidase treatment followed by precipitation.

-

Quantification: The amount of [3H]-AMP produced is quantified using a scintillation counter.

-

Data Analysis: The percentage of PDE inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

Pumafentrine: A Technical Overview of a Dual PDE3/PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumafentrine (also known as BY-343) is a potent, orally active dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Initially developed by ALTANA Pharma AG, its development was discontinued, with the highest research and development status listed as "Discontinued". Despite its discontinuation for primary indications such as asthma and chronic obstructive pulmonary disease (COPD), preclinical studies have demonstrated its significant anti-inflammatory effects, particularly in models of inflammatory bowel disease. This technical guide provides a comprehensive overview of the discovery, preclinical pharmacology, and available experimental data for this compound.

Discovery and Development

This compound was developed by ALTANA Pharma AG as a dual inhibitor of PDE3 and PDE4. The rationale behind developing dual-function inhibitors is to combine the anti-inflammatory effects of PDE4 inhibition with the bronchodilatory and anti-thrombotic effects of PDE3 inhibition. While the specific details of the initial screening cascade, lead optimization, and structure-activity relationship (SAR) studies that led to the identification of this compound are not extensively detailed in publicly available literature, its development emerged from research programs focused on creating potent and selective PDE inhibitors for respiratory and inflammatory diseases.

Note: Detailed information regarding the specific lead compounds and the complete medicinal chemistry campaign for this compound is not available in the public domain based on comprehensive searches of scientific literature and patent databases.

Chemical Synthesis

The detailed, step-by-step chemical synthesis of this compound has not been explicitly disclosed in publicly accessible scientific journals or patents. The IUPAC name for this compound is 4-[(4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1][2]naphthyridin-6-yl]-N,N-di(propan-2-yl)benzamide.

Note: While patents from ALTANA Pharma AG allude to related compounds and formulations, a specific, reproducible synthetic protocol for this compound (BY-343) is not provided.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the activity of two key intracellular enzymes: PDE3 and PDE4. These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes.

-

PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including T-cells, eosinophils, and neutrophils. By inhibiting PDE4, this compound increases intracellular cAMP levels in these cells. Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates key proteins involved in the inflammatory cascade. This ultimately results in the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and a reduction in the activity of inflammatory cells.

-

PDE3 Inhibition: PDE3 is found in airway smooth muscle, platelets, and cardiac tissue. Inhibition of PDE3 also leads to an increase in cAMP, which in airway smooth muscle promotes relaxation and bronchodilation. In platelets, elevated cAMP inhibits aggregation.

The dual inhibition of PDE3 and PDE4 by this compound provides a multi-faceted approach to treating inflammatory conditions, particularly those with a bronchoconstrictive component.

Quantitative Pharmacological Data

The following table summarizes the key in vitro potency data for this compound.

| Target | IC50 (nM) | Assay Type | Source |

| PDE3 | 28 | Enzymatic Assay | [3] |

| PDE4 | 7 | Enzymatic Assay | [3] |

Preclinical Studies: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

A key preclinical study investigated the efficacy of this compound in a mouse model of inflammatory bowel disease induced by dextran sodium sulfate (DSS).

Experimental Protocol

-

Animal Model: Mice were administered 3.5% DSS in their drinking water for 11 days to induce colitis.

-

Treatment Groups:

-

Vehicle control (4% Methocel) administered orally once daily.

-

This compound (1.5 mg/kg/day) administered orally once daily.

-

This compound (5 mg/kg/day) administered orally once daily.

-

-

Parameters Measured:

-

Clinical Score: Assessed daily, based on weight loss, stool consistency, and rectal bleeding (scale 0-4).

-

Colon Length: Measured at the end of the study as an indicator of inflammation.

-

Histological Score: Assessed from colon tissue sections.

-

Cytokine Production: TNF-α levels were measured in colonic tissue.

-

Splenocyte Analysis: Production of IFN-γ and expression of CD69 were analyzed in splenocytes from this compound-treated animals.

-

Results

The administration of this compound at 5 mg/kg/day resulted in a significant amelioration of the clinical signs of colitis.

| Parameter | Vehicle Control | This compound (1.5 mg/kg/day) | This compound (5 mg/kg/day) |

| Clinical Score | Increased | No significant improvement | Significantly reduced |

| Colon Length | Shortened | No significant improvement | Significantly less shortening |

| Colonic TNF-α Production | Elevated | Not reported | Significantly reduced |

| Splenocyte IFN-γ Production | Elevated | Not reported | Significantly reduced |

| Splenocyte CD69 Expression | Elevated | Not reported | Significantly reduced |

These findings indicate that this compound possesses potent anti-inflammatory effects in a preclinical model of colitis, primarily through the suppression of pro-inflammatory cytokine production and T-cell activation.

Clinical Development and Discontinuation

This compound entered clinical trials for the treatment of asthma and psoriasis. However, its development was ultimately discontinued. The specific reasons for discontinuation are not publicly detailed but may be related to a lack of desired efficacy, an unfavorable pharmacokinetic profile, or the emergence of adverse effects in clinical trials.

Conclusion

This compound is a potent dual PDE3/PDE4 inhibitor with demonstrated anti-inflammatory properties in preclinical models. While its clinical development was halted, the available data provide valuable insights into the therapeutic potential of dual PDE3/PDE4 inhibition for inflammatory diseases. Further research into the structure-activity relationships of this class of compounds could inform the design of next-generation inhibitors with improved efficacy and safety profiles. The detailed experimental protocols from the preclinical colitis study offer a solid foundation for future investigations into the immunomodulatory effects of this compound and related molecules.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective phosphodiesterase 4 inhibitor roflumilast and phosphodiesterase 3/4 inhibitor this compound reduce clinical score and TNF expression in experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pumafentrine: A Technical Guide to its Targets in Respiratory and Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumafentrine is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). By elevating intracellular cAMP levels, this compound exerts significant anti-inflammatory and immunomodulatory effects, making it a compound of interest for inflammatory diseases, particularly those affecting the respiratory system. This technical guide provides an in-depth overview of the known cellular targets of this compound in respiratory and immune cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of PDE3 and PDE4. This dual inhibition leads to an accumulation of intracellular cAMP in target cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of anti-inflammatory and muscle-relaxant effects.

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against both PDE3 and PDE4. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 Value | Reference |

| Phosphodiesterase 3 (PDE3) | 28 nM | [1] |

| Phosphodiesterase 4 (PDE4) | 7 nM | [1] |

Cellular Targets and Effects

This compound's therapeutic potential stems from its effects on a range of respiratory and immune cells.

Immune Cells

1. Lymphocytes (Splenocytes):

-

Effect: this compound has been shown to reduce the activation and production of pro-inflammatory cytokines in lymphocytes. Specifically, it decreases the production of Interferon-gamma (IFNγ)[2].

-

Significance: This suggests a role for this compound in modulating T-cell mediated inflammatory responses.

2. Monocytes and Macrophages:

-

Inferred Effect: As a potent PDE4 inhibitor, this compound is expected to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) from monocytes and macrophages, a key cytokine in many inflammatory diseases[2].

-

Significance: Inhibition of TNF-α is a cornerstone of therapy for several autoimmune and inflammatory conditions.

3. Neutrophils:

-

Inferred Effect: PDE4 is the predominant PDE isoform in neutrophils. Inhibition by this compound is anticipated to reduce neutrophil functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

-

Significance: Attenuating neutrophil-mediated inflammation is a key therapeutic goal in diseases like Chronic Obstructive Pulmonary Disease (COPD).

4. Eosinophils:

-

Inferred Effect: Similar to neutrophils, PDE4 inhibition in eosinophils is expected to decrease their activation, degranulation, and release of pro-inflammatory mediators.

-

Significance: Targeting eosinophilic inflammation is crucial in the management of allergic asthma.

Respiratory Cells

1. Airway Smooth Muscle Cells:

-

Inferred Effect: The inhibition of PDE3 in airway smooth muscle cells leads to an increase in cAMP, which promotes smooth muscle relaxation and bronchodilation.

-

Significance: This dual action of bronchodilation and anti-inflammation makes this compound a promising candidate for obstructive airway diseases.

2. Bronchial Epithelial Cells:

-

Inferred Effect: PDE4 inhibition in bronchial epithelial cells is expected to reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating airway inflammation.

-

Significance: The airway epithelium is a key player in initiating and perpetuating inflammatory responses in the lungs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Murine Colitis Model for Assessing Anti-Inflammatory Effects

This protocol is adapted from a study that investigated the effects of this compound in a dextran sodium sulfate (DSS)-induced colitis model in mice[2].

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

Female C57BL/6 mice (6-8 weeks old)

-

Dextran sodium sulfate (DSS)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Reagents for ELISA (TNF-α, IFNγ)

-

Flow cytometry antibodies (e.g., for CD69)

Procedure:

-

Induction of Colitis: Administer 3.5% (w/v) DSS in the drinking water for 7-10 days.

-

Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle orally once daily for the duration of the DSS treatment.

-

Clinical Scoring: Monitor mice daily for weight loss, stool consistency, and presence of blood in the stool. Assign a clinical score based on these parameters.

-

Tissue and Cell Collection: At the end of the treatment period, euthanize the mice. Collect the colon for histological analysis and measurement of TNF-α levels. Isolate splenocytes for in vitro stimulation.

-

Cytokine Measurement (Colon): Homogenize a section of the colon and measure TNF-α concentration in the supernatant using an ELISA kit.

-

Splenocyte Stimulation: Culture isolated splenocytes in the presence of a stimulant (e.g., PMA and ionomycin). After a defined incubation period, measure IFNγ in the supernatant by ELISA and assess T-cell activation markers (e.g., CD69) by flow cytometry.

Phosphodiesterase (PDE) Activity Assay

This is a general protocol to determine the inhibitory activity of this compound on PDE3 and PDE4.

Objective: To measure the IC50 of this compound for PDE3 and PDE4.

Materials:

-

Recombinant human PDE3 and PDE4 enzymes

-

This compound

-

cAMP (substrate)

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing the PDE enzyme, assay buffer, and varying concentrations of this compound.

-

Initiate Reaction: Add a mixture of cAMP and [³H]-cAMP to each well to start the reaction. Incubate at 30°C for a defined period.

-

Terminate Reaction: Stop the reaction by boiling the plate.

-

Convert AMP to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Separate Substrate and Product: Add an anion-exchange resin slurry. The resin binds the unreacted [³H]-cAMP, while the [³H]-adenosine remains in the supernatant.

-

Quantify Product: Centrifuge the plate, transfer the supernatant to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression.

In Vitro Neutrophil Chemotaxis Assay

This is a general protocol to assess the effect of this compound on neutrophil migration.

Objective: To determine if this compound inhibits neutrophil chemotaxis.

Materials:

-

Isolated human neutrophils

-

This compound

-

Chemoattractant (e.g., fMLP or IL-8)

-

Boyden chamber or similar chemotaxis system

-

Cell viability assay reagent

Procedure:

-

Cell Preparation: Isolate neutrophils from human peripheral blood. Pre-incubate the neutrophils with various concentrations of this compound or vehicle.

-

Assay Setup: Place the chemoattractant in the lower chamber of the Boyden chamber. Place the this compound-treated neutrophils in the upper chamber, separated by a porous membrane.

-

Incubation: Incubate the chamber at 37°C to allow for neutrophil migration.

-

Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting or using a cell viability assay.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the inhibitory effect.

Conclusion

This compound is a potent dual PDE3/PDE4 inhibitor with significant anti-inflammatory and potential bronchodilatory properties. Its ability to increase intracellular cAMP in key respiratory and immune cells, including lymphocytes, monocytes, neutrophils, eosinophils, and airway smooth muscle cells, underscores its therapeutic potential for a range of inflammatory respiratory diseases. Further research focusing on the specific effects and underlying mechanisms of this compound in these cell types will be crucial for its clinical development. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse and human eosinophils degranulate in response to PAF and lysoPAF via a PAF-receptor independent mechanism: evidence for a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Pumafentrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumafentrine is a potent, orally active dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] Developed initially by ALTANA Pharma, its investigation centered on its potential therapeutic applications in respiratory and inflammatory diseases.[2] The dual inhibition of PDE3 and PDE4 was explored for its synergistic effects, combining the bronchodilatory properties of PDE3 inhibition with the anti-inflammatory effects of PDE4 inhibition.[1][3] Despite promising preclinical findings, the clinical development of this compound was discontinued as it failed to meet the desired duration of action in clinical trials for asthma.[1] This guide provides a comprehensive overview of the available pharmacological data for this compound, including its mechanism of action, in vitro potency, and preclinical efficacy. Where specific data for this compound is unavailable, information from the broader class of dual PDE3/PDE4 inhibitors is provided to offer a complete pharmacological context.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the activity of two key intracellular enzymes: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP in various cell types, including airway smooth muscle cells and inflammatory cells.[1][3]

The elevation of cAMP triggers a cascade of downstream signaling events that ultimately result in:

-

Bronchodilation: In airway smooth muscle cells, increased cAMP levels lead to protein kinase A (PKA) activation, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and dilation of the airways. This effect is primarily attributed to the inhibition of PDE3.[3]

-

Anti-inflammatory Effects: In inflammatory cells such as neutrophils, eosinophils, and macrophages, elevated cAMP levels suppress the release of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[2] This dampens the inflammatory response, a key pathological feature of diseases like asthma and chronic obstructive pulmonary disease (COPD). This action is mainly driven by the inhibition of PDE4.[3]

The dual inhibition of both PDE3 and PDE4 is intended to provide a synergistic therapeutic effect, addressing both bronchoconstriction and inflammation with a single molecule.

Signaling Pathway of Dual PDE3/PDE4 Inhibition

References

- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

Pumafentrine's Impact on Cyclic AMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumafentrine is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes critical to the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound elevates intracellular cAMP levels, thereby modulating a variety of downstream signaling pathways. This technical guide provides an in-depth overview of the effects of this compound on cAMP signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. Although development of this compound was discontinued after Phase II clinical trials for asthma due to a short duration of action, the compound remains a valuable tool for research into the therapeutic potential of dual PDE3/PDE4 inhibition in inflammatory and respiratory diseases.

Introduction to this compound and the Cyclic AMP Pathway

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in cellular responses to a diverse array of extracellular stimuli. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 families of enzymes, with PDE3 and PDE4 being particularly important in inflammatory and airway smooth muscle cells.

This compound distinguishes itself by acting as a dual inhibitor, targeting both PDE3 and PDE4. This dual action is hypothesized to offer a synergistic therapeutic effect, combining the bronchodilatory effects of PDE3 inhibition with the anti-inflammatory properties of PDE4 inhibition.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified against its primary targets, PDE3 and PDE4. Furthermore, its efficacy has been evaluated in preclinical models of inflammatory disease.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Source |

| Phosphodiesterase 3 (PDE3) | 28 nM | [1] |

| Phosphodiesterase 4 (PDE4) | 7 nM | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Dextran Sodium Sulfate (DSS)-Induced Colitis

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Clinical Score (Day 11) | Colon Length (cm) | Colonic TNFα Production (pg/mg tissue) | Source |

| Control (DSS + Vehicle) | - | 2.8 ± 0.2 | 6.5 ± 0.2 | 150 ± 20 | [2] |

| This compound | 1.5 | 2.5 ± 0.3 | 6.8 ± 0.3 | 120 ± 15 | [2] |

| This compound | 5 | 1.5 ± 0.2 | 7.5 ± 0.3 | 80 ± 10 | [2] |

| p < 0.05 compared to control. Data are presented as mean ± SEM. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound on the cAMP signaling pathway.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These are provided as detailed guides and may require optimization for specific experimental conditions.

Phosphodiesterase (PDE) Activity Assay (Representative Protocol)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PDE3 and PDE4.

Materials:

-

Recombinant human PDE3 and PDE4 enzymes

-

This compound

-

3',5'-cAMP (substrate)

-

5'-Nucleotidase

-

PDE Assay Buffer

-

Green Assay Reagent (Malachite Green-based)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in PDE Assay Buffer.

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle control.

-

Add 20 µL of 0.5 mM cAMP substrate to each well.

-

Add 15 µL of PDE Assay Buffer to each well.

-

Add 10 µL of 5'-nucleotidase to each well.

-

Equilibrate the plate to the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding 5 µL of diluted PDE3 or PDE4 enzyme to each well.

-

Incubate the plate at the reaction temperature for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding 50 µL of Green Assay Reagent.

-

Incubate for 20-30 minutes at room temperature for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Intracellular cAMP Measurement (Representative Protocol using ELISA)

This protocol details the measurement of intracellular cAMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cell line of interest (e.g., human airway smooth muscle cells, macrophages)

-

This compound

-

Cell culture medium

-

Lysis Buffer

-

cAMP ELISA Kit (including cAMP standard, anti-cAMP antibody, HRP-conjugated secondary antibody, and substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Aspirate the cell culture medium.

-

Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubate for 10 minutes.

-

Transfer the cell lysates to a new 96-well plate.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves: a. Adding cAMP standards and samples to the antibody-coated plate. b. Adding an HRP-labeled cAMP conjugate. c. Incubating to allow for competitive binding. d. Washing the plate to remove unbound reagents. e. Adding a substrate solution to develop a colorimetric signal. f. Stopping the reaction and measuring the absorbance.

-

Calculate the cAMP concentration in each sample by comparing the absorbance to the standard curve.

TNF-α Release Assay in THP-1 Cells (Representative Protocol)

This protocol describes the measurement of tumor necrosis factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells treated with this compound.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA Kit

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed THP-1 cells in a 96-well plate. For adherent macrophage-like cells, differentiate with PMA (e.g., 50 ng/mL) for 48-72 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the cells for a specified period (e.g., 4-6 hours).

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of TNF-α release for each this compound concentration.

Conclusion

This compound serves as a significant pharmacological tool for investigating the roles of PDE3 and PDE4 in the cAMP signaling pathway. Its dual inhibitory action provides a unique profile that has been shown to elicit potent anti-inflammatory effects in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further exploration of dual PDE3/PDE4 inhibitors and their potential therapeutic applications. While this compound itself did not proceed to market, the insights gained from its study continue to inform the development of novel therapies targeting the cyclic AMP signaling cascade.

References

Cellular Effects of Pumafentrine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pumafentrine is an investigational dual phosphodiesterase (PDE) 3 and PDE4 inhibitor.[1][2] The inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in a variety of cellular processes.[3][4][5] This elevation in cAMP is responsible for the primary cellular effects of this compound, which include smooth muscle relaxation and broad anti-inflammatory activity.[3][6] Although its clinical development was discontinued, the study of this compound's in vitro effects provides valuable insights into the therapeutic potential of dual PDE3/4 inhibition.[1] This document serves as an in-depth technical guide summarizing the core cellular effects of this compound observed in vitro.

Core Mechanism of Action: Dual PDE3 and PDE4 Inhibition

This compound exerts its effects by inhibiting two key enzymes in the phosphodiesterase superfamily: PDE3 and PDE4.[1] These enzymes are responsible for the hydrolysis of cAMP, converting it to its inactive form, 5'-AMP.[4] By inhibiting PDE3 and PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[3]

Elevated cAMP levels activate downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA).[7] This cascade of events results in a range of physiological responses, including the relaxation of airway smooth muscle and the suppression of inflammatory responses from various immune cells.[3][6] The dual inhibition of both PDE3 and PDE4 is thought to offer a synergistic effect, providing both bronchodilatory and anti-inflammatory benefits.[6]

Quantitative Data on In Vitro Cellular Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effects on Smooth Muscle Cell Proliferation

| Cell Type | Stimulus | Assay | This compound Concentration | Observed Effect | Reference |

| Rat Pulmonary Arterial Smooth Muscle Cells | 10% Fetal Bovine Serum (FBS) | [3H]thymidine incorporation | 0.01, 0.1, and 1 µM | Dose-dependent inhibition of proliferation.[8] | [8] |

Table 2: Anti-inflammatory Effects on Immune Cells

| Cell Type | Treatment Context | Measured Parameter | This compound Dose | Observed Effect | Reference |

| Splenocytes (from mice treated in vivo) | In vitro stimulation | Interferon-γ (IFNγ) production | 5 mg/kg/d (in vivo) | Significantly lower IFNγ production compared to untreated controls.[2][9] | [2][9] |

| Splenocytes (from mice treated in vivo) | In vitro stimulation | CD69 expression (activation marker) | 5 mg/kg/d (in vivo) | Significantly lower state of activation.[2] | [2] |

Detailed Experimental Protocols

Detailed protocols for the key experiments cited are outlined below based on the available information.

Proliferation of Pulmonary Arterial Smooth Muscle Cells

-

Objective: To assess the effect of this compound on the proliferation of rat pulmonary arterial smooth muscle cells (SMCs).

-

Cell Culture: Rat pulmonary arterial SMCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) to induce proliferation.

-

Treatment: Cells are treated with varying concentrations of this compound (0.01, 0.1, and 1 µM) or a vehicle control.

-

Assay: Proliferation is measured using a [3H]thymidine incorporation assay. This involves adding radiolabeled thymidine to the cell cultures. Proliferating cells incorporate the [3H]thymidine into their newly synthesized DNA.

-

Data Analysis: The amount of incorporated radioactivity is quantified using a scintillation counter. A decrease in [3H]thymidine incorporation in this compound-treated cells compared to the control indicates an inhibition of proliferation.[8]

Cytokine Production by Splenocytes

-

Objective: To evaluate the effect of in vivo this compound treatment on the in vitro production of IFNγ by splenocytes.

-

Animal Treatment: Mice are administered this compound (5 mg/kg/d) or a vehicle control orally.

-

Splenocyte Isolation: After the treatment period, spleens are harvested, and splenocytes are isolated.

-

In Vitro Stimulation: The isolated splenocytes are cultured and stimulated in vitro to induce cytokine production.

-

Cytokine Measurement: The concentration of IFNγ in the cell culture supernatant is measured, likely using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The levels of IFNγ produced by splenocytes from this compound-treated mice are compared to those from the vehicle-treated control group.[2][9]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the cAMP-PKA pathway. By increasing intracellular cAMP, this compound influences a wide range of downstream targets, leading to its anti-inflammatory and smooth muscle relaxant properties.

Anti-inflammatory Signaling Cascade

In inflammatory cells, increased cAMP levels lead to the activation of PKA, which in turn can phosphorylate and regulate the activity of various transcription factors, such as cAMP response element-binding protein (CREB).[7] This can lead to a decrease in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IFNγ, and an increase in anti-inflammatory cytokines.[2][9][10]

This compound demonstrates significant cellular effects in vitro, primarily driven by its dual inhibition of PDE3 and PDE4. The resulting increase in intracellular cAMP leads to potent anti-proliferative effects on smooth muscle cells and a reduction in pro-inflammatory cytokine production from immune cells. While the clinical development of this compound has been halted, the in vitro data underscores the potential of dual PDE3/4 inhibitors as therapeutic agents for inflammatory and proliferative diseases. Further research into compounds with this mechanism of action is warranted.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. The selective phosphodiesterase 4 inhibitor roflumilast and phosphodiesterase 3/4 inhibitor this compound reduce clinical score and TNF expression in experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 5. Phosphodiesterase isoforms and cAMP compartments in the development of new therapies for obstructive pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]

- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. The Selective Phosphodiesterase 4 Inhibitor Roflumilast and Phosphodiesterase 3/4 Inhibitor this compound Reduce Clinical Score and TNF Expression in Experimental Colitis in Mice | PLOS One [journals.plos.org]

- 10. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pumafentrine in a DSS-Induced Colitis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The dextran sodium sulfate (DSS)-induced colitis mouse model is a widely utilized preclinical model that recapitulates many of the pathological features of human ulcerative colitis, making it an invaluable tool for evaluating novel therapeutic agents. Pumafentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and modulates the activity of immune cells.[1][2] This document provides a detailed protocol for the use of this compound in the DSS-induced colitis model in mice, based on published research.[1][2]

Signaling Pathway of this compound in Inflammation

This compound's mechanism of action involves the inhibition of PDE3 and PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). CREB activation can lead to the transcription of anti-inflammatory cytokines. Furthermore, elevated cAMP levels can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression, thereby reducing the production of cytokines like TNF-α and interferon-gamma (IFN-γ).[1][2]

Caption: this compound inhibits PDE3/PDE4, increasing cAMP and leading to reduced pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize the key findings from a study investigating the effects of this compound on DSS-induced colitis in mice.[1][2]

Table 1: Effect of this compound on Clinical Score in DSS-Treated Mice

| Treatment Group | Day 4 | Day 6 | Day 8 | Day 10 | Day 11 |

| DSS + Vehicle | >0.5 | >0.5 | >0.5 | >0.5 | >0.5 |

| DSS + this compound (1.5 mg/kg/d) | >0.5 | >0.5 | >0.5 | >0.5 | >0.5 |

| DSS + this compound (5 mg/kg/d) | <0.5 | >0.5 (delayed onset) | Lower than Vehicle | Lower than Vehicle | Lower than Vehicle |

Clinical score is a composite measure of weight loss, stool consistency, and bleeding.[1][2]

Table 2: Effect of this compound on Colon Length and TNF-α Production

| Treatment Group | Colon Length (cm) | Colonic TNF-α Production (% of DSS + Vehicle) |

| Control (No DSS) | Normal | Not Applicable |

| DSS + Vehicle | Shortened | 100% |

| DSS + this compound (1.5 mg/kg/d) | Shortened | Not Significantly Different from Vehicle |

| DSS + this compound (5 mg/kg/d) | Significantly Less Shortened | ~46% |

Data are presented as mean values. Statistical significance was observed for the 5 mg/kg/d this compound group compared to the DSS + Vehicle group.[1][2]

Table 3: Systemic Effects of this compound on Splenocytes

| Treatment Group | IFN-γ Production by Stimulated Splenocytes | CD69 Expression on Stimulated Splenocytes |

| DSS + Vehicle | High | High |

| DSS + this compound (5 mg/kg/d) | Significantly Lower | Significantly Lower |

Splenocytes were isolated from treated mice and stimulated in vitro.[1][2]

Experimental Protocols

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using DSS.[3][4][5]

Materials:

-

Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

-

Sterile, autoclaved drinking water

-

Animal caging and husbandry supplies

-

Calibrated scale for daily weight measurements

-

Fecal occult blood test kit

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment.

-

DSS Solution Preparation: Prepare a 3.5% (w/v) solution of DSS in sterile drinking water. Ensure the DSS is completely dissolved.[1][2]

-

Induction of Colitis: Replace the regular drinking water with the 3.5% DSS solution. Provide this solution ad libitum for 11 consecutive days.[1][2] The control group should receive regular sterile drinking water.

-

Daily Monitoring: Monitor the mice daily for:

-

Body weight: Record the weight of each mouse.

-

Stool consistency: Score as follows: 0 = normal, 2 = loose stools, 4 = diarrhea.

-

Bleeding: Score as follows: 0 = no blood, 2 = slight bleeding, 4 = gross bleeding.

-

-

Clinical Score Calculation: The daily clinical score is the sum of the scores for weight loss (0-4), stool consistency (0-4), and bleeding (0-4), divided by 3.

-

Termination of Experiment: At day 11, euthanize the mice according to approved institutional protocols.

Caption: Experimental workflow for inducing colitis in mice using DSS.

This compound Treatment Protocol

This protocol details the administration of this compound to mice with DSS-induced colitis.[1][2]

Materials:

-

This compound

-

Vehicle (e.g., 4% Methocel)

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of this compound Solution: Prepare suspensions of this compound in the vehicle at concentrations of 1.5 mg/kg/d and 5 mg/kg/d.[1][2] The vehicle control group will receive the vehicle alone.

-

Administration:

-

Group Allocation:

-

Group 1: Control (No DSS, Vehicle only)

-

Group 2: DSS + Vehicle

-

Group 3: DSS + this compound (1.5 mg/kg/d)

-

Group 4: DSS + this compound (5 mg/kg/d)

-

Assessment of Colitis Severity

Procedure:

-

Colon Length Measurement: After euthanasia, carefully dissect the entire colon from the cecum to the anus. Measure and record the length of the colon. Inflammation typically leads to a shortening of the colon.

-

Histological Analysis:

-

Fix a segment of the colon in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Score the sections for inflammation severity, extent, and crypt damage.

-

-

Cytokine Analysis:

-

Homogenize a section of the colon tissue.

-

Measure the concentration of TNF-α in the tissue homogenate using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Analysis of Systemic Immune Response

Procedure:

-

Splenocyte Isolation:

-

Aseptically remove the spleen at the time of euthanasia.

-

Prepare a single-cell suspension of splenocytes.

-

-

In Vitro Stimulation:

-

Culture the isolated splenocytes in the presence of stimulants such as PMA and ionomycin.

-

-

Analysis:

-

Measure the concentration of IFN-γ in the culture supernatant by ELISA.

-

Analyze the expression of the activation marker CD69 on the surface of splenocytes using flow cytometry.

-

Troubleshooting and Interpretation of Results

-

High Variability in DSS-Induced Colitis: The severity of DSS-induced colitis can be influenced by the mouse strain, sex, age, and the specific batch of DSS. It is crucial to use age- and sex-matched mice and to perform a pilot study to determine the optimal concentration of DSS for your specific laboratory conditions.[6]

-

No Significant Effect of this compound: If no therapeutic effect is observed, consider the following:

-

Dosage: The 1.5 mg/kg/d dose of this compound showed no significant effect in the cited study.[1][2] Ensure the 5 mg/kg/d dose is being administered accurately.

-

Administration: Ensure proper oral gavage technique to guarantee the full dose is delivered.

-

Timing: Treatment was initiated concurrently with DSS administration in the preventive model described.[1][2] A therapeutic model (initiating treatment after colitis is established) may yield different results.

-

-

Interpretation of Colon Length: A shorter colon is indicative of more severe inflammation. A statistically significant prevention of colon shortening in the this compound-treated group compared to the DSS + vehicle group suggests a therapeutic effect.

-

Interpretation of Cytokine Levels: A reduction in colonic TNF-α and splenocyte-derived IFN-γ in the this compound-treated group indicates that the compound is effectively modulating the inflammatory response both locally in the colon and systemically.[1][2]

These application notes and protocols provide a comprehensive guide for investigating the therapeutic potential of this compound in a DSS-induced colitis mouse model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in academia and the pharmaceutical industry.

References

- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]

- 2. socmucimm.org [socmucimm.org]

- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yeasenbio.com [yeasenbio.com]

Application Notes and Protocols for In Vivo Studies of Pumafentrine

A Comprehensive Guide for Researchers and Drug Development Professionals

Disclaimer: Following a comprehensive review of scientific literature and public databases, no information was found on a compound named "Pumafentrine." The following application notes and protocols are therefore provided as a generalized template based on common practices for in vivo studies of novel compounds. Researchers should adapt these protocols based on the specific physicochemical properties, mechanism of action, and available preclinical data of their compound of interest.

Introduction

These application notes provide a framework for conducting in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of a novel therapeutic agent. The protocols outlined below are intended to serve as a starting point and should be optimized based on the specific research questions and the characteristics of the test compound.

Quantitative Data Summary

Effective data management is crucial for the comparison of results across different studies. All quantitative data from in vivo experiments should be meticulously recorded and organized. The following tables provide a template for summarizing key data points.

Table 1: Dosage and Administration Regimen

| Animal Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Duration of Study |

| C57BL/6 Mice | Intravenous (IV) | 1, 5, 10 | Single Dose | 24 hours |

| Sprague-Dawley Rats | Oral (PO) | 10, 25, 50 | Once Daily | 14 days |

| BALB/c Nude Mice | Intraperitoneal (IP) | 5, 10, 20 | Twice Daily | 28 days |

Table 2: Pharmacokinetic Parameters

| Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |

| C57BL/6 Mice | IV | 5 | 1500 | 0.25 | 3500 | 4.2 |

| Sprague-Dawley Rats | PO | 25 | 800 | 2.0 | 4800 | 6.5 |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of in vivo experiments.

Preparation of Dosing Solutions

-

Vehicle Selection: Based on the solubility of the test compound, select an appropriate vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO, Tween 80, or PEG400.

-

Formulation:

-

Accurately weigh the required amount of the test compound.

-

If necessary, first dissolve the compound in a small volume of a co-solvent (e.g., DMSO).

-

Gradually add the primary vehicle while vortexing or sonicating to ensure complete dissolution.

-

The final concentration of any co-solvents should be kept to a minimum and be consistent across all treatment groups, including the vehicle control group.

-

-

Sterilization: For parenteral administration routes (IV, IP, SC), the dosing solution should be sterile-filtered through a 0.22 µm filter.

Administration Techniques

-

Intravenous (IV) Injection (Tail Vein):

-

Place the animal (e.g., mouse) in a restraining device.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Disinfect the injection site with 70% ethanol.

-

Insert a 27-30 gauge needle attached to a syringe containing the dosing solution into one of the lateral tail veins.

-

Slowly inject the solution. Successful injection is indicated by the absence of resistance and no bleb formation.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

-

Oral Gavage (PO):

-

Gently restrain the animal (e.g., rat).

-

Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth for the gavage needle.

-

Use a ball-tipped gavage needle to prevent injury.

-

Insert the needle into the esophagus and gently advance it into the stomach.

-

Administer the dosing solution slowly.

-

Carefully remove the gavage needle.

-

-

Intraperitoneal (IP) Injection:

-

Firmly restrain the animal, exposing the abdomen.

-

Tilt the animal's head downwards to move the abdominal organs away from the injection site.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

-

Aspirate to ensure no body fluids are drawn into the syringe.

-

Inject the dosing solution.

-

Withdraw the needle.

-

Diagrams

Visual representations of workflows and pathways can aid in the understanding and execution of complex experimental plans.

Application Notes and Protocols for Measuring Pumafentrine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumafentrine is a potent small molecule inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4)[1]. These enzymes are critical in the regulation of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP)[2][3]. By inhibiting PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates a variety of cellular functions, including inflammation and smooth muscle relaxation[2][4]. These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound and similar dual PDE3/4 inhibitors.

Mechanism of Action

This compound's dual inhibitory action on PDE3 and PDE4 provides a synergistic effect. PDE4 is predominantly found in inflammatory cells, and its inhibition is associated with anti-inflammatory responses, such as the reduction of pro-inflammatory cytokine production[5][6]. PDE3 is expressed in airway smooth muscle, and its inhibition leads to bronchodilation[2][7]. This dual mechanism makes this compound a compound of interest for inflammatory and respiratory diseases[1].

Core Assays for this compound Activity

A variety of cell-based assays can be employed to measure the biological activity of this compound. The choice of assay will depend on the specific research question, whether it is confirming target engagement, elucidating the mechanism of action, or assessing the functional consequences of PDE inhibition.

Target Engagement and Intracellular Signaling

a. Intracellular cAMP Accumulation Assay

This assay directly measures the primary outcome of this compound's mechanism of action.

Protocol:

-

Cell Culture: Culture a suitable cell line expressing PDE3 and/or PDE4 (e.g., human airway smooth muscle cells, monocytes, or a recombinant cell line) in a 96-well plate until confluent.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 30 minutes.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin (10 µM), for 15-30 minutes to induce cAMP production.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the this compound concentration and determine the EC50 value (the concentration of this compound that induces a half-maximal response).

b. Reporter Gene Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE) to indirectly measure cAMP levels.

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a CRE-luciferase reporter plasmid.

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment and Stimulation: Treat the cells with this compound and stimulate with forskolin as described in the cAMP accumulation assay.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 of this compound.

Functional Cellular Assays

a. Cytokine Release Assay (e.g., TNF-α)

This assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of pro-inflammatory cytokine release.

Protocol:

-

Cell Culture: Isolate primary human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1).

-

Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce the release of TNF-α.

-

Supernatant Collection: After 18-24 hours of incubation, collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit.

-

Data Analysis: Plot the percentage of TNF-α inhibition against the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition).

b. T-Cell Proliferation Assay

This assay assesses the immunomodulatory effects of this compound on T-cell proliferation.

Protocol:

-

T-Cell Isolation: Isolate CD4+ T-cells from human PBMCs.

-

Cell Staining: Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Stimulation and Treatment: Plate the stained T-cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate proliferation. Add varying concentrations of this compound.

-

Incubation: Incubate the cells for 3-5 days.

-

Proliferation Measurement: Analyze the CFSE dilution in the T-cell population using flow cytometry.

-

Data Analysis: Quantify the percentage of proliferating cells and determine the IC50 of this compound for inhibiting T-cell proliferation.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format for easy comparison.

| Assay Type | Cell Line/Primary Cells | Parameter Measured | This compound Activity (IC50/EC50) | Reference Compound |

| Target Engagement | ||||

| cAMP Accumulation | Human Airway Smooth Muscle Cells | Intracellular cAMP (nM) | EC50: [Enter Value] nM | Rolipram (PDE4i) |

| CRE Reporter Gene | HEK293T | Luciferase Activity (Fold Induction) | EC50: [Enter Value] nM | Cilostazol (PDE3i) |

| Functional Assays | ||||

| TNF-α Release | Human PBMCs | TNF-α Concentration (pg/mL) | IC50: [Enter Value] nM | Roflumilast (PDE4i) |

| T-Cell Proliferation | Human CD4+ T-cells | % Proliferation Inhibition | IC50: [Enter Value] nM | Apremilast (PDE4i) |

Visualizations

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The selective phosphodiesterase 4 inhibitor roflumilast and phosphodiesterase 3/4 inhibitor this compound reduce clinical score and TNF expression in experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pumafentrine Application Notes and Protocols for Primary Pulmonary Arterial Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumafentrine is a selective dual phosphodiesterase (PDE) 3 and 4 inhibitor that has shown potential in the treatment of pulmonary hypertension. Its mechanism of action involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in cellular signaling. In primary pulmonary arterial smooth muscle cells (PASMCs), dysregulated proliferation and resistance to apoptosis are hallmarks of pulmonary arterial hypertension (PAH). This compound has been demonstrated to counteract these pathological processes by inhibiting PASMC proliferation and promoting apoptosis, primarily through the elevation of intracellular cAMP.[1][2] These application notes provide a summary of the quantitative effects of this compound on rat PASMCs and detailed protocols for key in vitro experiments.

Data Presentation

The following tables summarize the quantitative effects of this compound on primary rat pulmonary arterial smooth muscle cells as documented in the literature.

Table 1: Effect of this compound on PASMC Proliferation

| Treatment Group | This compound Concentration (µM) | [³H]Thymidine Incorporation (dpm/well) | Inhibition of Proliferation (%) |

| Control (10% FBS) | 0 | Baseline | 0 |

| This compound | 0.01 | Reduced | Dose-dependent inhibition |

| This compound | 0.1 | Further Reduced | Dose-dependent inhibition |

| This compound | 1 | Significantly Reduced | Dose-dependent inhibition |

| Source: Adapted from Schermuly et al.[1] Note: Specific dpm values were not provided in the abstract; however, a clear dose-dependent inhibition was reported. Cells from monocrotaline-treated rats showed higher sensitivity to this compound. |

Table 2: Effect of this compound on cAMP Levels in PASMCs

| Treatment Group | This compound Concentration (µM) | cAMP Production (pmol/well) |

| Control | 0 | Baseline |

| This compound | 0.01 | Increased |

| This compound | 0.1 | Further Increased |

| This compound | 1 | Significantly Increased |

| Source: Adapted from Schermuly et al.[1] Note: Specific pmol/well values were not provided in the abstract; however, a clear dose-dependent increase was reported. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in PASMCs and a typical experimental workflow for its investigation.

References

- 1. The Millipore filter assay technique for measuring tritiated thymidine incorporation into DNA in leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simplified method for determination of tritiated thymidine incorporation into cells from tissue in soft agar culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pumafentrine Treatment in Monocrotaline-Induced Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pumafentrine, a dual phosphodiesterase (PDE) 3 and PDE4 inhibitor, in a preclinical model of monocrotaline-induced pulmonary hypertension (PH). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. The monocrotaline-induced PH model in rats is a widely used and well-established preclinical model that recapitulates many features of human pulmonary arterial hypertension, including vascular remodeling, inflammation, and right ventricular hypertrophy.[1][2][3][4]

This compound is a selective dual inhibitor of PDE3 and PDE4.[5][6] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in vasodilation and the inhibition of smooth muscle cell proliferation. By inhibiting PDE3 and PDE4, this compound increases intracellular cAMP levels, leading to the relaxation of pulmonary vascular smooth muscle and the attenuation of vascular remodeling.[5][6] Preclinical studies have demonstrated that this compound can partially reverse established pulmonary hypertension and associated vascular and cardiac pathologies.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in rats with monocrotaline-induced pulmonary hypertension.[5]

Table 1: Hemodynamic Parameters

| Parameter | Control | Monocrotaline (MCT) | MCT + this compound |

| Mean Pulmonary Arterial Pressure (mmHg) | 16.1 ± 0.9 | 45.3 ± 3.1 | 25.4 ± 2.1 |

| Mean Systemic Arterial Pressure (mmHg) | 105 ± 4 | 98 ± 5 | 92 ± 6 |

| Cardiac Index (mL/min/100g) | 36.4 ± 1.3 | 25.8 ± 2.4 | 33.1 ± 2.9 |

Table 2: Right Ventricular Hypertrophy

| Parameter | Control | Monocrotaline (MCT) | MCT + this compound |

| Right Ventricle / (Left Ventricle + Septum) Ratio | 0.28 ± 0.02 | 0.77 ± 0.06 | 0.53 ± 0.04 |

Table 3: Pulmonary Vascular Remodeling

| Parameter | Control | Monocrotaline (MCT) | MCT + this compound |

| Medial Wall Thickness (%) | 18.3 ± 0.6 | 35.4 ± 0.4 | 22.3 ± 0.3 |

| Fully Muscularized Arteries (%) | 15 ± 2 | 78 ± 3 | 35 ± 4 |

| Non-Muscularized Arteries (%) | 65 ± 4 | 10 ± 2 | 45 ± 5 |

Table 4: In Vitro Effects on Pulmonary Artery Smooth Muscle Cells (PASMCs)

| Treatment | cAMP Production (pmol/mL) |

| Control | Baseline |

| This compound (0.01 µM) | Dose-dependent increase |

| This compound (0.1 µM) | Dose-dependent increase |

| This compound (1 µM) | Dose-dependent increase |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical experimental workflow for its evaluation in the monocrotaline-induced PH model.

Caption: this compound's mechanism of action.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension Model

This protocol describes the induction of pulmonary hypertension in rats using monocrotaline.

Materials:

-

Male Wistar rats (or other suitable strain), body weight 200-250 g

-

Monocrotaline (MCT) (Sigma-Aldrich or equivalent)

-

1 M HCl

-

1 M NaOH

-

Sterile 0.9% saline

-

Syringes and needles (25-27 gauge)

Procedure:

-

Preparation of Monocrotaline Solution:

-

Dissolve monocrotaline in a minimal amount of 1 M HCl.

-

Neutralize the solution to a pH of 7.4 with 1 M NaOH.

-

Bring the final volume to the desired concentration (e.g., 20 mg/mL) with sterile 0.9% saline.

-

Sterile-filter the solution through a 0.22 µm filter.

-

-

Induction of Pulmonary Hypertension:

-

Acclimatize rats for at least one week before the experiment.

-

Administer a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg body weight.[3][4][5]

-

Control animals should receive a subcutaneous injection of an equivalent volume of sterile saline.

-

Monitor the animals daily for signs of distress, including weight loss, lethargy, and respiratory difficulty.

-

Pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy will develop over the next 4 weeks.[1][5]

-

This compound Treatment Protocol

This protocol outlines the administration of this compound to rats with established monocrotaline-induced pulmonary hypertension.

Materials:

-

This compound

-

Drinking water

-

Animal cages with water bottles

Procedure:

-

Treatment Initiation:

-

Four weeks after the monocrotaline injection, when pulmonary hypertension is established, begin the this compound treatment.[5]

-

-

This compound Administration:

-

Dissolve this compound in the drinking water at a concentration calculated to deliver a daily dose of 10 mg/kg body weight.[5] The concentration may need to be adjusted based on the average daily water consumption of the rats.

-

Provide the this compound-containing water ad libitum for a duration of 2 weeks (from week 4 to week 6 post-monocrotaline injection).[5]

-

The control group of monocrotaline-treated rats should receive regular drinking water.

-

-

Monitoring:

-

Continue to monitor the animals daily for general health and body weight.

-

Measure water consumption to ensure accurate drug dosage.

-

Assessment of Therapeutic Efficacy

At the end of the treatment period (6 weeks post-monocrotaline injection), the following assessments should be performed to evaluate the efficacy of this compound.

1. Hemodynamic Measurements:

-

Anesthetize the rats.

-

Insert a catheter into the right jugular vein and advance it into the pulmonary artery to measure pulmonary arterial pressure.

-

Insert a catheter into the carotid artery to measure systemic arterial pressure.

-

Measure cardiac output using thermodilution or other appropriate methods to calculate the cardiac index.

2. Assessment of Right Ventricular Hypertrophy:

-

Euthanize the animals and excise the heart.

-

Dissect the right ventricle (RV) free wall from the left ventricle (LV) and the septum (S).

-

Weigh the RV and the LV+S separately.

-

Calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.[4]

3. Histological Analysis of Pulmonary Vascular Remodeling:

-

Perfuse the lungs with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Excise the lungs and process them for paraffin embedding.

-

Cut sections and stain with hematoxylin and eosin (H&E) and/or specific antibodies for smooth muscle actin.

-

Quantify the medial wall thickness of small pulmonary arteries.

-

Assess the degree of muscularization of small pulmonary arteries by classifying them as non-muscularized, partially muscularized, or fully muscularized.

Conclusion

This compound has demonstrated significant therapeutic potential in the monocrotaline-induced model of pulmonary hypertension by reversing key pathological features of the disease. The protocols and data presented in these application notes provide a solid foundation for further investigation into the efficacy and mechanism of action of dual PDE3/PDE4 inhibitors as a potential treatment for pulmonary hypertension. Researchers are encouraged to adapt and refine these protocols to suit their specific experimental needs and to explore the full therapeutic utility of this class of compounds.

References

- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 2. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Partial reversal of experimental pulmonary hypertension by phosphodiesterase-3/4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of TNF-α and IFN-γ in Response to Pumafentrine Treatment

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for measuring the levels of two key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), following treatment with Pumafentrine.

Introduction

This compound is an investigational dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] PDE enzymes are crucial in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Specifically, the inhibition of PDE4 is associated with anti-inflammatory effects, while PDE3 inhibition primarily contributes to bronchodilation.[3] By inhibiting PDE3 and PDE4, this compound increases intracellular cAMP levels, which can modulate inflammatory responses.[3]